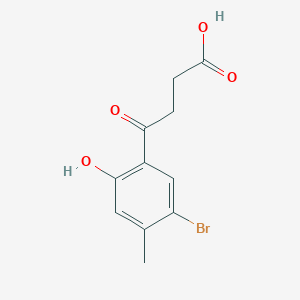

4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid

描述

属性

IUPAC Name |

4-(5-bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-6-4-10(14)7(5-8(6)12)9(13)2-3-11(15)16/h4-5,14H,2-3H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUDNWMQSBQIGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)CCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid typically involves multiple steps. One common method starts with the bromination of 2-hydroxy-4-methylbenzoic acid to introduce the bromine atom. This is followed by the formation of the butanoic acid moiety through a series of reactions involving esterification and hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield .

化学反应分析

Types of Reactions

4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-bromo-2-hydroxy-4-methylbenzaldehyde, while reduction of the carbonyl group can produce 4-(5-bromo-2-hydroxy-4-methylphenyl)butanol .

科学研究应用

4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, affecting various biochemical pathways.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares the target compound with structurally analogous oxobutanoic acid derivatives:

*Estimated based on naphthyl analog in .

Key Observations :

- Bromine vs. Chlorine : Bromine’s higher atomic weight and lipophilicity enhance membrane permeability compared to chlorine analogs (e.g., 228.63 g/mol for Cl vs. 287.11 g/mol for Br) .

- Hydroxyl vs.

Reactivity Trends :

- Brominated derivatives exhibit higher electrophilicity at the ketone group, facilitating nucleophilic additions (e.g., hydrazine in ).

- The α,β-unsaturated ketone in ’s compound shows enhanced reactivity in Michael additions compared to saturated analogs.

Contradictions :

- While bromine generally enhances activity, notes that 5-Cl analogs sometimes outperform Br derivatives in solubility-dependent assays.

生物活性

4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid, with the molecular formula CHBrO and a molecular weight of approximately 299.11 g/mol, is an organobromine compound notable for its potential biological activity and relevance in chemical synthesis processes. Its structure includes a bromine atom and a hydroxyl group attached to a phenyl ring, making it a compound of interest in medicinal chemistry.

The compound's unique reactivity stems from its functional groups, which allow it to participate in various organic reactions. The presence of both bromine and hydroxyl groups suggests that it may exhibit significant biological properties, particularly in modulating biochemical pathways involved in inflammation and pain.

Biological Activity Overview

Research on the biological activity of this compound is still limited; however, compounds with similar structures often demonstrate anti-inflammatory and analgesic properties. These effects are typically mediated through the inhibition of specific pathways associated with pain and inflammation.

Potential Pharmacological Effects

- Anti-inflammatory Activity : Similar compounds have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess similar properties.

- Analgesic Effects : By modulating pain pathways, it could potentially serve as an analgesic agent.

- Antifibrotic Potential : Given the structural similarities to known LPA receptor antagonists, there is potential for antifibrotic applications.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid | Contains a dimethyl group instead of hydroxyl | Exhibits different biological activity patterns |

| 4-(2-Hydroxy-4-methylphenyl)-4-oxobutanoic acid | Lacks bromine substitution | May have distinct pharmacological effects |

| 4-(5-Bromo-2-thienyl)-4-oxobutanoic acid | Contains a thienyl group | Highlights diversity in aromatic substitutions |

The specific combination of bromination and hydroxylation on the aromatic ring may confer unique biological properties compared to these similar compounds.

Case Studies and Research Findings

While direct studies on this compound are scarce, insights can be gleaned from related research:

- Anti-inflammatory Studies : Research indicates that structural analogs can inhibit the expression of inflammatory markers such as TNF-alpha and IL-6. This suggests that further investigation into this compound could reveal similar mechanisms.

- Molecular Docking Studies : Molecular docking studies on related compounds have shown promising interactions with targets involved in inflammation and pain pathways. These studies could be replicated for this compound to predict its binding affinity and mechanism of action .

- Synthesis and Characterization : The synthesis of this compound has been documented through various methods, which could facilitate further research into its biological activity by providing sufficient quantities for testing.

常见问题

Q. What are the established synthetic routes for 4-(5-bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid, and what key intermediates are involved?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation of 5-bromo-2-hydroxy-4-methylbenzene with succinic anhydride, followed by hydrolysis to yield the carboxylic acid moiety. Key intermediates include the brominated aromatic precursor and the acylated intermediate. Reaction conditions (e.g., solvent, temperature, and catalysts like AlCl₃) critically influence yield and purity. Characterization via ¹H/¹³C NMR and FT-IR is essential to confirm the ketone and carboxylic acid functionalities .

Q. How is the compound characterized to confirm its structural integrity, and what analytical challenges arise?

Methodological Answer:

- Spectroscopy: ¹H NMR (e.g., δ ~12 ppm for carboxylic acid proton, δ ~8-9 ppm for aromatic protons) and ¹³C NMR (e.g., carbonyl carbons at ~190-210 ppm).

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z ≈ 300–310 for C₁₁H₁₁BrO₄).

- Challenges: Overlapping aromatic signals in NMR due to bromine’s deshielding effects; use 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- GHS Hazards: Likely corrosive (due to carboxylic acid) and irritant (brominated aromatic). Use PPE (gloves, goggles) and work in a fume hood.

- Spill Management: Neutralize with sodium bicarbonate, adsorb with inert material (e.g., vermiculite), and dispose as halogenated waste .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale (>10 g) production without compromising purity?

Methodological Answer:

- Reaction Optimization: Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Purification: Gradient column chromatography (hexane:EtOAc with 1% acetic acid) or recrystallization (ethanol/water).

- Quality Control: Monitor intermediates via HPLC (C18 column, UV detection at 254 nm) to track byproducts like unreacted succinic anhydride .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Multi-Technique Validation: Combine X-ray crystallography (for definitive bond-length confirmation) with DFT calculations to model NMR/IR spectra.

- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid, where fluorination vs. bromination alters electronic environments) .

Q. What strategies are recommended for studying the compound’s biological activity in vitro?

Methodological Answer:

- Assay Design: Screen against enzyme targets (e.g., oxidoreductases or hydrolases) using fluorogenic substrates.

- Dose-Response Studies: Use IC₅₀/EC₅₀ determinations (e.g., 12.5 µM for neuroprotective activity in fluorinated analogs).

- SAR Analysis: Modify substituents (e.g., replacing Br with Cl or methyl groups) to correlate structure with activity .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Q. What methods are effective in analyzing degradation products under oxidative conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。